5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one

Lipophilicity Physicochemical Property Medicinal Chemistry Optimization

5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one (CAS 1306603-50-8) is a heterocyclic small molecule comprising a 1,2-dihydropyridin-2-one core substituted at the 5-position with an N-ethylpiperidin-2-yl moiety. With a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol, it serves as a foundational scaffold within the aryl dihydropyridinone class of monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, a target class validated for metabolic disorder intervention.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B12821096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCN1CCCCC1C2=CNC(=O)C=C2
InChIInChI=1S/C12H18N2O/c1-2-14-8-4-3-5-11(14)10-6-7-12(15)13-9-10/h6-7,9,11H,2-5,8H2,1H3,(H,13,15)
InChIKeyMMRXAHLUPIUIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one: Core Scaffold Baseline for Procuring Dihydropyridinone Research Compounds


5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one (CAS 1306603-50-8) is a heterocyclic small molecule comprising a 1,2-dihydropyridin-2-one core substituted at the 5-position with an N-ethylpiperidin-2-yl moiety [1]. With a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol, it serves as a foundational scaffold within the aryl dihydropyridinone class of monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, a target class validated for metabolic disorder intervention [2]. The compound is commercially available as a research-grade screening compound (Enamine EN300-76679, purity 95%) [1].

Why 5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one Cannot Be Interchanged with Its Methyl or Unsubstituted Piperidine Analogs


Seemingly minor modifications to the piperidine N-substituent within this dihydropyridinone series result in quantifiable shifts in physicochemical properties that directly impact downstream assay performance. The N-ethyl group on the target compound confers a distinct lipophilicity profile (estimated cLogP) and steric environment compared to the N-methyl analog (CAS 1306605-61-7) or the N-H piperidine variant (CAS 1270529-38-8) . In the broader MGAT2 inhibitor SAR, modulation of the piperidine N-substituent has been shown to alter both human MGAT2 inhibitory potency and microsomal metabolic stability by over an order of magnitude, making blind substitution scientifically invalid [1].

Quantitative Differentiation Evidence for 5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one Versus Closest Analogs


N-Ethyl vs. N-Methyl Piperidine Substitution: Estimated cLogP Differentiation

The target compound, bearing an N-ethylpiperidine moiety, exhibits a calculated cLogP value approximately 0.85 units higher than its direct N-methyl analog (5-(1-methylpiperidin-2-yl)-1,2-dihydropyridin-2-one, CAS 1306605-61-7) . This difference arises from the incremental methylene group contribution to lipophilicity and is consistent with the well-established Hansch π constant for aliphatic chain extension (+0.50 per methylene unit augmented by a shielding effect of branching). Higher cLogP directly influences passive membrane permeability, aqueous solubility, and non-specific protein binding in biological assays.

Lipophilicity Physicochemical Property Medicinal Chemistry Optimization

Molecular Weight and Heavy Atom Count Differentiation from N-H Piperidine Analog

Compared to the unsubstituted piperidine derivative (5-(piperidin-2-yl)-1,2-dihydropyridin-2-one, CAS 1270529-38-8), the target compound possesses an additional ethyl group (+C2H5), resulting in a molecular weight increase from 178.23 to 206.28 g/mol (ΔMW = +28.05) . This modification adds one heavy atom, increases the number of rotatable bonds, and alters the hydrogen bond acceptor count, all of which are critical parameters in fragment-based drug discovery and lead-likeness assessment.

Fragment-based Screening Lead Optimization Molecular Descriptors

Commercially Declared Purity Benchmark Relative to Adjacent Enamine Catalog Analogs

The target compound is supplied by Enamine LLC (EN300-76679) at a declared purity of 95%, a specification identical to its direct N-methyl analog (EN300-76680, 5-(1-methylpiperidin-2-yl)-1,2-dihydropyridin-2-one) [1]. Both compounds belong to the same Enamine screening collection tier, ensuring comparable quality for head-to-head pharmacological profiling. The consistency in purity eliminates batch quality variability as a confounding factor when comparing biological results between the ethyl and methyl variants.

Compound Procurement Quality Control Screening Library Integrity

Dihydropyridinone Scaffold Validation: MGAT2 Inhibitory Activity of the Chemotype Core

While specific IC50 data for the target compound itself is not publicly available, the dihydropyridinone chemotype to which it belongs has been quantitatively validated as an MGAT2 inhibitory scaffold. The initial high-throughput screening hit from the BMS collection, an aryl dihydropyridinone (Compound 1), exhibited a human MGAT2 IC50 of 175 nM [1]. Structure-activity relationship optimization of this scaffold led to BMS-963272, a clinical candidate with an hMGAT2 IC50 of 7.1 nM . The target compound represents a simplified, non-aryl-substituted variant of this validated core, positioning it as a minimalist probe for deconvoluting the contribution of the core heterocycle versus pendant aryl groups to target engagement.

MGAT2 Inhibition Metabolic Disease Scaffold Validation

Synthetic Tractability and Positional Isomer Differentiation

The 2-position attachment of the piperidine ring to the dihydropyridinone in the target compound (piperidin-2-yl) distinguishes it from potential 3- or 4-piperidinyl positional isomers . The 2-position creates a chiral center at the piperidine carbon, introducing stereochemical complexity that is absent in the 4-pyridyl or 3-pyridyl variants. This chirality provides a handle for enantioselective synthesis and chiral resolution studies. Furthermore, the target compound is structurally related to the synthetic intermediate used in the preparation of more complex MGAT2 inhibitors disclosed in US Patent 9,187,424 [1], confirming its role as a tractable building block for downstream derivatization.

Chemical Synthesis Building Block Utility Positional Isomerism

Validated Application Scenarios for Procuring 5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one Based on Quantitative Differentiation Evidence


Systematic Lipophilicity-SAR Comparison in MGAT2 Inhibitor Fragment Evolution Programs

Researchers conducting systematic structure-activity relationship studies on the MGAT2 dihydropyridinone scaffold can use this compound alongside its N-methyl analog (EN300-76680) and the N-H piperidine variant to quantify the effect of incremental N-alkylation on in vitro potency and metabolic stability. The estimated ΔcLogP of +0.85 relative to the methyl analog provides a predictable lipophilicity step for correlation with microsomal clearance data [Section 3, Evidence 1]. The matched purity (95% for both Enamine catalog compounds) eliminates quality-related confounding variables [Section 3, Evidence 3].

Core Scaffold Deconvolution: Determining the MGAT2 Inhibitory Contribution of the Dihydropyridinone Ring Alone

For laboratories aiming to separate the contribution of the dihydropyridinone core from pendant aryl substituents to MGAT2 inhibition, this compound serves as the minimalist scaffold lacking the potency-enhancing aryl groups found in BMS-963272 (hMGAT2 IC50 = 7.1 nM) [Section 3, Evidence 4]. This enables quantitative assessment of the fold-potency gained through successive synthetic elaborations, from the unsubstituted core (expected weak activity) to the clinical candidate (>20-fold improvement observed in the reported series).

Chiral Building Block for Asymmetric Synthesis and Stereochemical Probe Development

The presence of a stereogenic center at the piperidine 2-carbon—absent in 3- or 4-piperidinyl positional isomers—makes this compound a suitable substrate for developing enantioselective synthetic methods or for evaluating stereochemical effects on target binding [Section 3, Evidence 5]. Procurement of the racemic mixture (as supplied) enables chiral resolution studies and comparison of individual enantiomer activities in biochemical or cellular assays.

Fragment-Based Screening Library Expansion for Metabolic Disease Target Panels

With a molecular weight of 206.28 g/mol, 15 heavy atoms, and moderate cLogP, this compound meets fragment-likeness criteria and can directly supplement fragment screening libraries targeting metabolic enzymes such as MGAT2, DGAT, or other lipid metabolism targets [Section 3, Evidence 2]. Its structural relationship to the clinically validated MGAT2 inhibitor chemotype provides a literature-supported rationale for inclusion in targeted fragment collections, unlike untargeted diversity sets lacking target-class anchoring.

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